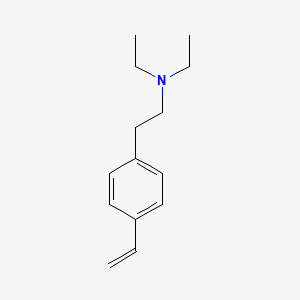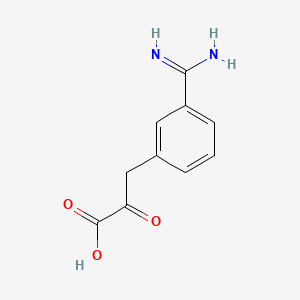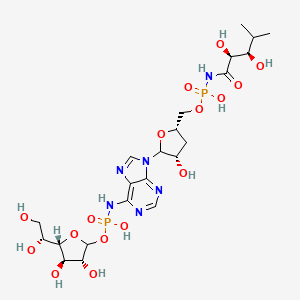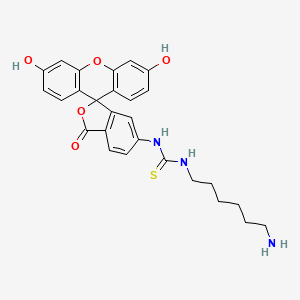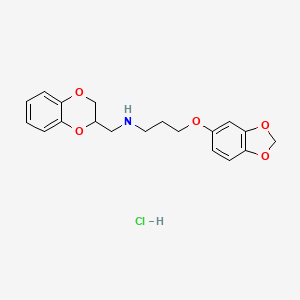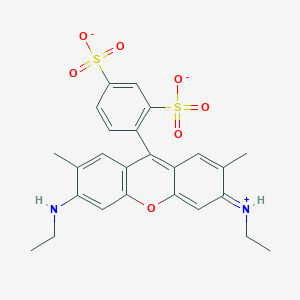
sulforhodamine G anion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulforhodamine G anion is an anionic fluorescent dye derived from sulforhodamine. It has a role as a fluorochrome. It is an organosulfonate oxoanion and a xanthene dye.
Wissenschaftliche Forschungsanwendungen
1. Cytotoxicity Screening
Sulforhodamine B (SRB) assay is utilized for determining cell density, particularly in cytotoxicity screening. This method, optimized for toxicity screening of compounds on adherent cells, involves staining cell monolayers with SRB and measuring the dye that binds to cellular proteins. It's valued for its efficiency, cost-effectiveness, and the ability to test a large number of samples with basic equipment and inexpensive reagents (Vichai & Kirtikara, 2006).
2. Astrocyte Identification
SR101, a derivative of Sulforhodamine, has been widely used as an astrocyte marker. Research shows its active uptake into hippocampal astrocytes, making it a valuable tool for labeling these cells specifically (Schnell, Hagos, & Hülsmann, 2012).
3. Tumor Cell Imaging
SR101's selective labeling properties have been explored in the context of glioma research. It was found to differentiate astrocytic tumor cells from other cell types in cultured astrocytoma cells and rodent xenograft tissue, aiding in the visualization of astrocytic tumors (Georges et al., 2014).
4. Analyzing Dye-Surfactant Interactions
The interaction between sulforhodamine B and cationic surfactants has been studied to understand the association in aqueous solutions. This research is significant for determining the critical micelle concentration of cationic surfactants (Shapovalov & Ponomariov, 2019).
5. Study of Transporter Proteins
SR101 has been instrumental in identifying the thyroid hormone transporter OATP1C1 as the SR101-uptake transporter in the hippocampus and cortex. This discovery has implications for understanding the mechanism of astrocyte identification (Schnell et al., 2013).
6. Photoluminescence Studies
Studies have been conducted on the photooxidation pathway of sulforhodamine B, revealing insights into the nature of intermediate species produced in the presence of TiO2 and visible light radiation. This research is crucial for understanding the photochemical behavior of the dye (Liu et al., 2000).
7. Electroluminescence Applications
Sulforhodamine B has been utilized in studies exploring electrochemically switchable photoluminescence in cationic metallo-supramolecular polymers. This research has potential applications in developing new types of electrochromic devices (Suzuki et al., 2016).
8. Protein Binding Studies
The interaction between sulforhodamine B and human serum albumin has been analyzed, providing insights into the binding mechanism and its implications for drug delivery and fluorescence-based detection methods (Kitamura et al., 2013).
9. Chemosensitivity Testing
The SRB assay is also used for measuring drug-induced cytotoxicity and cell proliferation in chemosensitivity testing, offering a sensitive and stable method for large-scale drug screening applications (Voigt, 2005).
10. Dye-Amine Conjugates Chemistry
Research on the chemistry of sulforhodamine-amine conjugates sheds light on their differing properties and their interactions with biological macromolecules, which is valuable for bioconjugation and labeling studies (Corrie, Davis, & Eccleston, 2001).
Eigenschaften
Molekularformel |
C25H25N2O7S2- |
|---|---|
Molekulargewicht |
529.6 g/mol |
IUPAC-Name |
4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C25H26N2O7S2/c1-5-26-20-12-22-18(9-14(20)3)25(19-10-15(4)21(27-6-2)13-23(19)34-22)17-8-7-16(35(28,29)30)11-24(17)36(31,32)33/h7-13,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33)/p-1 |
InChI-Schlüssel |
ZTFBWHOIQNNLGY-UHFFFAOYSA-M |
SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-] |
Kanonische SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



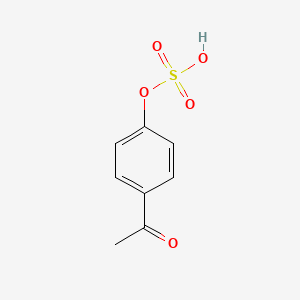
![N-[5-(1-azepanylsulfonyl)-2-chlorophenyl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1228518.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1228520.png)
![4-hydroxy-N-[[2-oxo-1-(3-oxo-1H-isobenzofuran-1-yl)-3-indolylidene]amino]benzamide](/img/structure/B1228521.png)
